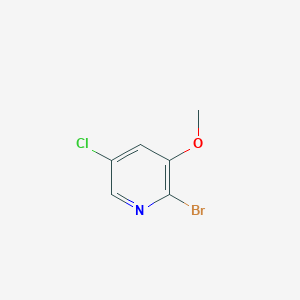

2-Bromo-5-chloro-3-methoxypyridine

Overview

Description

2-Bromo-5-chloro-3-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO . It is used as a reagent in various chemical reactions .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chloro-3-methoxypyridine consists of a pyridine ring substituted with bromo, chloro, and methoxy groups . The InChI code for this compound is1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-5-chloro-3-methoxypyridine are not mentioned in the search results, it is known to be used as a reagent in various chemical reactions .Physical And Chemical Properties Analysis

2-Bromo-5-chloro-3-methoxypyridine has a molecular weight of 222.47 g/mol . It is a solid at room temperature . Other physical and chemical properties such as its boiling point, melting point, and density are not specified in the search results .Scientific Research Applications

Synthesis of Bioactive Molecules

This compound can serve as a building block for synthesizing bioactive molecules, such as αvβ3 antagonists , which are important in cancer therapy and osteoporosis treatment .

Receptor Antagonist Development

It may be used in the development of selective somatostatin sst3 receptor antagonists , which have potential therapeutic applications in endocrine and nervous system disorders .

Cross-Coupling Reactions

The compound could be a reactant in Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals .

Fluorescent Materials Synthesis

Given the importance of pyridine derivatives in fluorescent materials, 2-Bromo-5-chloro-3-methoxypyridine might be utilized in synthesizing these materials for imaging and diagnostic purposes .

Dye Manufacturing

The compound could also play a role in the synthesis of dyes, leveraging its pyridine core structure, which is common in many dye molecules .

Natural Compound Synthesis

It may be involved in synthesizing natural compounds, given that pyridine derivatives are often found in natural products with various biological activities .

Mechanism of Action

Target of Action

2-Bromo-5-chloro-3-methoxypyridine is a complex organic compound that is often used as an intermediate in organic synthesis . .

Action Environment

The action of 2-Bromo-5-chloro-3-methoxypyridine can be influenced by various environmental factors. For instance, its stability and reactivity may be affected by temperature, pH, and the presence of other chemicals . It should be stored in a dark place, sealed, and at room temperature .

Safety and Hazards

When handling 2-Bromo-5-chloro-3-methoxypyridine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection . It should be stored in a dark place, sealed, and at room temperature .

Relevant Papers The search results did not provide specific papers related to 2-Bromo-5-chloro-3-methoxypyridine .

properties

IUPAC Name |

2-bromo-5-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQNSONLVQEQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597890 | |

| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-3-methoxypyridine | |

CAS RN |

127561-71-1 | |

| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127561-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)